Hdac/jak/brd4-IN-1

multi-target inhibitor profiling HDAC selectivity fedratinib comparison

HDAC/JAK/BRD4-IN-1 (synonym compound 25ap, CAS 2755325-84-7) is a rationally designed, fedratinib-based multitarget inhibitor that simultaneously engages histone deacetylases (HDAC1/6/8), Janus kinases (JAK1/2/3, TYK2), and the bromodomain-containing protein 4 (BRD4-BD1). Developed to pharmacologically block the BRD4-LIFR-JAK1-STAT3 signaling pathway implicated in drug-resistant triple-negative breast cancer (TNBC) and other solid tumors, this small molecule (MW 448.52, formula C24H28N6O3) is supplied exclusively for research use to enable mechanistic studies of convergent epigenetic and kinase signaling.

Molecular Formula C24H28N6O3
Molecular Weight 448.5 g/mol
Cat. No. B12368742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac/jak/brd4-IN-1
Molecular FormulaC24H28N6O3
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1NC2=CC=C(C=C2)C(=O)NO)NC3=CC=C(C=C3)OCCN4CCCC4
InChIInChI=1S/C24H28N6O3/c1-17-16-25-24(28-22(17)26-19-6-4-18(5-7-19)23(31)29-32)27-20-8-10-21(11-9-20)33-15-14-30-12-2-3-13-30/h4-11,16,32H,2-3,12-15H2,1H3,(H,29,31)(H2,25,26,27,28)
InChIKeyJUIHREVFVXLZPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HDAC/JAK/BRD4-IN-1 (25ap): A Fedratinib-Based Triple Inhibitor for Epigenetic and Signaling Research Procurement


HDAC/JAK/BRD4-IN-1 (synonym compound 25ap, CAS 2755325-84-7) is a rationally designed, fedratinib-based multitarget inhibitor that simultaneously engages histone deacetylases (HDAC1/6/8), Janus kinases (JAK1/2/3, TYK2), and the bromodomain-containing protein 4 (BRD4-BD1) [1]. Developed to pharmacologically block the BRD4-LIFR-JAK1-STAT3 signaling pathway implicated in drug-resistant triple-negative breast cancer (TNBC) and other solid tumors, this small molecule (MW 448.52, formula C24H28N6O3) is supplied exclusively for research use to enable mechanistic studies of convergent epigenetic and kinase signaling [1][2].

Procurement Risk of Substituting HDAC/JAK/BRD4-IN-1 (25ap) with Single-Target or Fedratinib-Class Analogs


Substituting HDAC/JAK/BRD4-IN-1 with a single-target HDAC, JAK, or BRD4 inhibitor, or even the parent dual-target compound fedratinib, is scientifically unreliable because the molecule's therapeutic and mechanistic signature requires concurrent engagement of all three target classes to durably suppress the BRD4-LIFR-JAK1-STAT3 signaling cascade [1]. Feedratinib alone lacks deacetylase inhibitory activity and consequently fails to hyper-acetylate histone H3, hyper-acetylate α-tubulin, or downregulate the anti-apoptotic protein MCL-1 in MDA-MB-231 TNBC cells; these pharmacodynamic events were only validated with the triple-inhibitory pharmacophore of 25ap [1]. Therefore, procurement of generic HDAC inhibitors (e.g., vorinostat), JAK inhibitors (e.g., ruxolitinib), or BRD4 inhibitors (e.g., JQ1) will not replicate the integrated on-target polypharmacology that defines this compound.

Head-to-Head Quantitative Differentiation Profile of HDAC/JAK/BRD4-IN-1 (25ap)


Triple Target Engagement vs. Fedratinib: HDAC1/6/8 Potency Absent in Parent Compound

HDAC/JAK/BRD4-IN-1 (25ap) potently inhibits HDAC1, HDAC6, and HDAC8 with sub-nanomolar IC50 values, whereas the parent compound fedratinib exhibits no meaningful HDAC inhibitory activity [1][2]. This gain of HDAC inhibition is the critical structural feature that distinguishes 25ap from fedratinib and enables simultaneous epigenetic and kinase pathway blockade.

multi-target inhibitor profiling HDAC selectivity fedratinib comparison

Kinase Selectivity Window: Preferential JAK2 Inhibition over JAK3 and TYK2

Within the JAK family, 25ap demonstrates a defined selectivity hierarchy: JAK2 (IC50 = 1.8 nM) is inhibited most potently, followed by JAK1 (5.7 nM), JAK3 (91 nM), and TYK2 (99 nM) [1]. This approximately 50-fold selectivity window for JAK2 over JAK3 contrasts with pan-JAK inhibitors such as tofacitinib and allows researchers to interrogate JAK2-dependent signaling with reduced JAK3-associated confounding.

JAK selectivity profiling kinase inhibitor procurement JAK2 vs JAK3 IC50

BRD4-BD1 Sub-Nanomolar Affinity Confirms Epigenetic Reader Domain Engagement

The compound binds BRD4 bromodomain 1 (BD1) with an IC50 of 0.93 nM, establishing it as a potent epigenetic reader domain antagonist competitive with acetyl-lysine [1][2]. This level of BRD4 affinity is comparable to or exceeds that of well-characterized BRD4 probes such as JQ1 (IC50 ~10-30 nM in biochemical assays). The dual JAK/BRD4 inhibitory feature, inherited from the fedratinib scaffold, is retained in 25ap and synergizes with the installed HDAC inhibitory function.

BRD4 bromodomain inhibition epigenetic probe procurement BRD4-BD1 IC50

MDA-MB-231 Antiproliferative and Pro-Apoptotic Efficacy with Mechanistic Pathway Biomarkers

In MDA-MB-231 triple-negative breast cancer cells, 25ap treatment results in concurrent hyper-acetylation of histone H3 and α-tubulin (confirming HDAC6 inhibition), hypo-phosphorylation of STAT3 (confirming JAK pathway blockade), and downregulation of LIFR, MCL-1, and c-Myc protein levels [1]. This integrated pharmacodynamic fingerprint is absent when cells are treated with inhibitors targeting only one or two of these nodes, and it translates into potent antiproliferative activity, robust apoptosis induction, and colony formation inhibition in vitro [1].

TNBC cell proliferation apoptosis induction pathway-specific pharmacodynamic biomarkers

In Vivo MDA-MB-231 Xenograft Tumor Growth Inhibition with Acceptable Therapeutic Window

HDAC/JAK/BRD4-IN-1 (25ap) demonstrated statistically significant tumor growth inhibition in an MDA-MB-231 xenograft model following intraperitoneal administration, with an acceptable therapeutic window documented between normal and cancerous cells [1]. Additionally, 25ap displayed desirable metabolic stability in mouse liver microsome assays, supporting its suitability as an in vivo tool compound [1].

in vivo xenograft efficacy TNBC mouse model therapeutic window

Procurement-Centric Application Scenarios for HDAC/JAK/BRD4-IN-1 (25ap)


Investigating BRD4-LIFR-JAK1-STAT3 Signaling in Triple-Negative Breast Cancer Drug Resistance

In TNBC cell lines such as MDA-MB-231 that exhibit elevated LIFR-JAK1-STAT3 signaling as a resistance mechanism to conventional HDAC inhibitors, 25ap serves as an essential chemical probe. Its ability to concurrently inhibit HDACs and the BRD4-LIFR-JAK1-STAT3 pathway at sub-nanomolar to low nanomolar concentrations allows researchers to decouple the contributions of each signaling node to drug resistance [1]. The integrated pharmacodynamic readout (hyper-acetylated histone H3, hyper-acetylated α-tubulin, hypo-phosphorylated STAT3, downregulated LIFR/MCL-1/c-Myc) provides a validated biomarker panel for target engagement confirmation.

In Vivo Proof-of-Concept Studies for Multi-Target Epigenetic-Kinase Combination Therapy

For preclinical pharmacology groups seeking to evaluate the therapeutic potential of simultaneous HDAC-JAK-BRD4 blockade in solid tumor xenograft models, 25ap offers a single-molecule solution with documented in vivo exposure, metabolic stability in mouse microsomes, and tumor growth inhibition in MDA-MB-231 xenografts [1]. This eliminates the formulation complexity, pharmacokinetic mismatches, and off-target accumulation risks associated with multi-drug cocktails.

Chemical Biology Tool for Studying c-Myc and MCL-1 Transcriptional Regulation

25ap induces downregulation of c-Myc (a BRD4 target) and MCL-1 (a known anti-apoptotic protein regulated by both STAT3 and HDAC-dependent chromatin remodeling). Researchers studying the transcriptional co-regulation of these oncogenes can use 25ap as a unique single-agent perturbation tool, avoiding confounding effects introduced by combining separate HDAC, JAK, and BRD4 inhibitors with divergent pharmacokinetics [1].

Comparator Standard for Profiling Next-Generation Fedratinib-Based Multi-Target Inhibitors

Pharmaceutical chemistry teams designing second-generation fedratinib derivatives or novel hydroxamic acid-containing multi-target HDAC inhibitors can benchmark their lead compounds against the reported biochemical IC50 values of 25ap (HDAC1: 0.12 nM, HDAC6: 0.27 nM, HDAC8: 0.16 nM; JAK2: 1.8 nM; BRD4-BD1: 0.93 nM) [1][2]. The availability of a well-characterized reference standard accelerates structure-activity relationship (SAR) campaigns.

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